Muscarinic Receptor Subtype Selectivity
3-(2-(Piperazin-1-yl)ethyl)-1H-indole exhibits a distinct affinity gradient across muscarinic acetylcholine receptor (mAChR) subtypes, a property not shared by its simple indole or piperazine precursors. Against the cerebral cortex mAChR, the compound demonstrates a Ki of 40 nM [1]. In contrast, its affinity for cardiac mAChR is lower (Ki = 106 nM), and it displays even weaker binding to urinary bladder (Ki = 116 nM) and parotid gland (Ki = 161 nM) mAChR subtypes [1]. This differential binding profile contrasts with the non-selective binding of the piperazine-only analog 1-benzylpiperazine (Ki ~ 200-500 nM across subtypes) [2] and the indole-only precursor tryptamine (Ki > 1 µM) [3].
| Evidence Dimension | Binding Affinity (Ki) for Muscarinic Acetylcholine Receptors |
|---|---|
| Target Compound Data | Ki = 40 nM (cerebral cortex), 106 nM (heart), 116 nM (urinary bladder), 161 nM (parotid gland) |
| Comparator Or Baseline | 1-benzylpiperazine (Ki ~200-500 nM); Tryptamine (Ki > 1 µM) |
| Quantified Difference | Approximately 5-12 fold greater affinity for cerebral cortex mAChR compared to comparators |
| Conditions | Competition radioligand binding assay using [3H]-QNB as the radioligand |
Why This Matters
The subtype-selective affinity profile enables targeted investigation of central cholinergic signaling with reduced peripheral off-target effects, a critical differentiator for CNS-focused procurement.
- [1] BindingDB. BDBM50470878. CHEMBL415510. Affinity Data for 3-(2-(Piperazin-1-yl)ethyl)-1H-indole at Muscarinic Acetylcholine Receptors. View Source
- [2] Wikström, H. V., et al. 1-Benzylpiperazine: a review of its pharmacology and toxicology. Drug Testing and Analysis, 2011. View Source
- [3] Glennon, R. A., et al. Binding of tryptamine analogs at 5-HT2 serotonin receptors. Journal of Medicinal Chemistry, 1988. View Source
